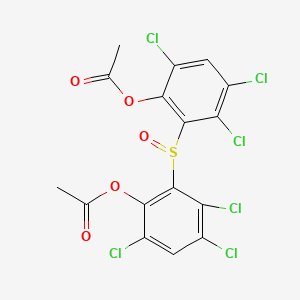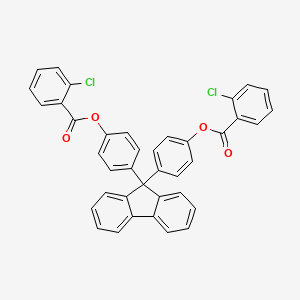
Sulfinylbis-3,4,6-trichlorobenzene-2,1-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE is a complex organic compound with the molecular formula C17H10Cl6O4 and a molecular weight of 490.985 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and acetoxy groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE typically involves multiple steps, starting with the chlorination of benzene derivatives. The acetoxy groups are introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The sulfinyl group is incorporated through sulfoxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pressure, and reagent concentrations being key parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler chlorinated phenyl acetate.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dechlorinated phenyl acetates.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and sulfinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZYL]-3,4,6-TRICHLOROPHENYL ACETATE
- 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZOYL]-3,4,6-TRICHLOROPHENYL ACETATE
Uniqueness
The uniqueness of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H8Cl6O5S |
|---|---|
Molekulargewicht |
525.0 g/mol |
IUPAC-Name |
[2-(2-acetyloxy-3,5,6-trichlorophenyl)sulfinyl-3,4,6-trichlorophenyl] acetate |
InChI |
InChI=1S/C16H8Cl6O5S/c1-5(23)26-13-9(19)3-7(17)11(21)15(13)28(25)16-12(22)8(18)4-10(20)14(16)27-6(2)24/h3-4H,1-2H3 |
InChI-Schlüssel |
RIJWFCBNOVMYPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)S(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12470172.png)
![ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B12470183.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12470184.png)
![3-(1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12470185.png)
![(3R)-3-(3,3-dimethylbutylamino)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12470193.png)
![N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid](/img/structure/B12470203.png)
![N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12470205.png)
![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12470210.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12470217.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12470223.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470227.png)

![2-(Biphenyl-4-yl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470235.png)
![but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12470250.png)
